molecular formula C12H19N B3265220 Ethyl(2-phenylbutyl)amine CAS No. 402920-83-6

Ethyl(2-phenylbutyl)amine

Cat. No. B3265220
CAS RN: 402920-83-6
M. Wt: 177.29 g/mol
InChI Key: CKDGQUSKFUAVSS-UHFFFAOYSA-N
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Description

Ethyl(2-phenylbutyl)amine is an organic compound . It is a derivative of amine, which is a functional group that contains a basic nitrogen atom with a lone pair of electrons . The molecular formula of Ethyl(2-phenylbutyl)amine is C12H19N .


Synthesis Analysis

The synthesis of amines, including Ethyl(2-phenylbutyl)amine, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves reactions of alkyl halides with ammonia or other amines . The synthesis of amines from bio-based furanic oxygenates has also been studied .


Molecular Structure Analysis

The molecular structure of Ethyl(2-phenylbutyl)amine consists of a phenyl group (a benzene ring) attached to a butyl group (a four-carbon chain), with an ethyl group (a two-carbon chain) attached to the nitrogen atom . The molecular weight is 177.286 Da .


Chemical Reactions Analysis

Amines, including Ethyl(2-phenylbutyl)amine, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure and the presence of other functional groups . Unfortunately, specific data for Ethyl(2-phenylbutyl)amine was not found in the search results.

Scientific Research Applications

Medicinal Chemistry

Ethyl(2-phenylbutyl)amine is a type of 2-phenethylamine, which plays a significant role in medicinal chemistry . Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds . The 2-phenethylamine motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements .

Neurotransmission

The importance of this moiety is probably best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine, exhibiting a central role in dopaminergic neurons, which play a critical role in voluntary movement, stress, or mood .

Recreational Use

In addition to their prominent therapeutic applications, it is worth mentioning the recreational use of a long list of alkaloids incorporating the aforementioned moiety (“designer drugs”), responsible for drug abuse-related conditions .

Catalyst in Aerobic Thiophenol Oxidation

Polyether amines, which are versatile compounds characterized by a flexible structure, consisting of polyoxypropylene and polyoxyethylene as the backbone, with amine groups at each end, have widespread applications in various industrial processes and daily life . One kind of three-arm polyether amine was employed as an environmentally friendly, cost-effective catalyst for the aerobic oxidation of thiophenols, leading to the synthesis of disulfides .

Production of Disulfides

The oxidative coupling of thiols serves as a fundamental pathway for the production of disulfides, which are vital in both chemical and biological processes . This polyether amine-based catalytic process eliminates the need for expensive stoichiometric oxidants and minimizes the formation of over-oxidized by-products .

Carbon Capture

Amine and polyamine-based materials feature widely in the literature as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction . Advancing lab-scale research into a pilot or industrial-scale application is fraught with challenges, starting with the definition and identification of an effective adsorbent .

Mechanism of Action

Target of Action

Ethyl(2-phenylbutyl)amine is a derivative of phenethylamine . Phenethylamines are known to interact with various receptors in the human body, including the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2) . These targets play a crucial role in the regulation of monoamine neurotransmission .

Mode of Action

The interaction of phenethylamines with their targets involves binding to the TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction regulates monoamine neurotransmission, which plays a critical role in various physiological functions such as mood regulation and voluntary movement .

Biochemical Pathways

Phenethylamines, including Ethyl(2-phenylbutyl)amine, are produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . This process is part of the broader phenylalanine metabolic pathway .

Pharmacokinetics

The pharmacokinetics of phenethylamines involve absorption, distribution, metabolism, and excretion (ADME). For phenethylamines, a significant amount is metabolized in the small intestine by monoamine oxidase B (MAO-B) and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid . This metabolism suggests that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .

Result of Action

The result of the action of phenethylamines is primarily the regulation of monoamine neurotransmission . This regulation can have various effects on the body, depending on the specific monoamines involved. For example, dopamine, norepinephrine, and epinephrine, which are endogenous catecholamines, play a central role in dopaminergic neurons, affecting voluntary movement, stress, and mood .

Action Environment

Environmental factors can influence the action, efficacy, and stability of amines. For instance, atmospheric amines contribute significantly to aerosol particle formation through homogeneous and heterogeneous reactions . These particles can impact PM2.5, climate, and human health . Furthermore, the toxicological effects of biogenic amines increase when the mono- and diaminoxidase enzymes are deficient or when drugs that inhibit these enzymes are used .

Safety and Hazards

While specific safety data for Ethyl(2-phenylbutyl)amine was not found, it’s important to note that many amines are flammable and can be harmful if swallowed, cause skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Research into the synthesis and applications of amines, including Ethyl(2-phenylbutyl)amine, is ongoing. Recent studies have focused on the synthesis of amines from bio-based furanic oxygenates , and the development of pH-responsive polymers containing dynamic enaminone linkages . The efficient synthesis of bio-based amines is a promising area for future research .

properties

IUPAC Name

N-ethyl-2-phenylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-11(10-13-4-2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDGQUSKFUAVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNCC)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(2-phenylbutyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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